molecular formula C13H18ClNO2S B4970655 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide

Cat. No. B4970655
M. Wt: 287.81 g/mol
InChI Key: SNHRDLCYIBZTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide, also known as ML352, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of thioacetamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide acts by inhibiting the activity of NMT, which is a key enzyme involved in the process of protein myristoylation. Myristoylation is a crucial process that is involved in the regulation of various cellular processes, including signal transduction, cell cycle progression, and apoptosis. 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide binds to the active site of NMT and prevents the transfer of myristic acid to the target protein, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has been found to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has been shown to induce apoptosis in cancer cells by blocking the myristoylation process and inhibiting the activity of key signaling proteins. 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide is its potent activity against various cancer cell lines. It has been found to exhibit activity at low nanomolar concentrations, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

The potential applications of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide are vast, and there are several future directions that can be explored. One of the areas of research is the development of novel anticancer drugs based on 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide. Another area of research is the development of NMT inhibitors for the treatment of other diseases such as viral infections and parasitic diseases. Further studies are needed to explore the full potential of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide and its derivatives in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base, followed by the addition of 3-methoxypropylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent activity against the enzyme N-myristoyltransferase (NMT), which is involved in the process of protein myristoylation. Myristoylation is a crucial process that is involved in the regulation of various cellular processes, including signal transduction, cell cycle progression, and apoptosis. 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has been found to inhibit the activity of NMT, thereby blocking the myristoylation process and leading to the inhibition of cancer cell growth.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-17-8-2-7-15-13(16)10-18-9-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHRDLCYIBZTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfanyl]-N-(3-methoxypropyl)acetamide

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